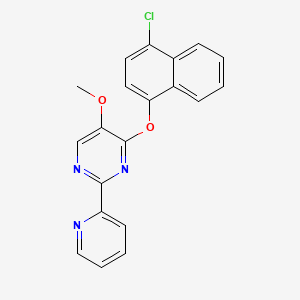

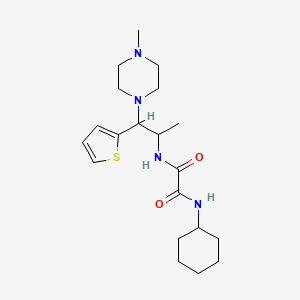

![molecular formula C10H10FNO4S B2657819 4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 926247-14-5](/img/structure/B2657819.png)

4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

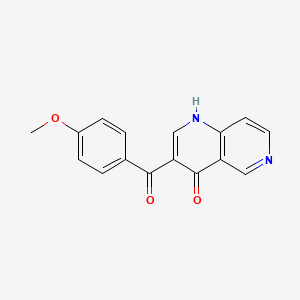

“4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H10FNO4S . It has a molecular weight of 259.25 . The compound is typically in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, the sources do not provide more detailed information about the physical and chemical properties of “this compound”.Wissenschaftliche Forschungsanwendungen

Stimuli-responsive Fluorophores

Research on heteroatom-induced effects on stimuli-responsive properties of donor-π-acceptor type fluorophores, which consist of anthracene as the donor and either benzoxazole or benzothiazole as the acceptor, shows that these molecules exhibit significant solid-state luminescence and respond to mechanical force and protons. This study reveals the influence of heteroatoms in altering intermolecular interactions, affecting the materials' mechanochromic and acidochromic behaviors (Naeem et al., 2015).

Fluoroalkylative Aryl Migration

Another study explores the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides using sodium di- and monofluoroalkanesulfinates, demonstrating a novel application of fluoroalkyl radical precursors in organic synthesis (He et al., 2015).

Enantioselective Mannich Reactions

Enantioselective Mannich reactions between 3-fluorooxindoles and cyclic benzo-fused N-sulfamidate aldimines, facilitated by a commercially available catalyst, represent a significant advancement in medicinal chemistry, highlighting the potential for creating biologically active compounds with high yield and enantiomeric excess (Zhao et al., 2019).

Supramolecular Liquid Crystals

The synthesis and investigation of linear supramolecular liquid crystals, incorporating fluoro benzoic acid derivatives, offer insights into their thermal, phase behavior, and electro-optical properties. Such materials exhibit rich phase variance, indicating their potential in advanced material applications (Fouzai et al., 2018).

Carbonic Anhydrase Inhibition

A study on benzamide-4-sulfonamides as inhibitors of human carbonic anhydrase isoforms demonstrates the potential therapeutic applications of these compounds, highlighting their potency and specificity in inhibiting metalloenzymes involved in various physiological processes (Abdoli et al., 2018).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-fluoro-3-(prop-2-enylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4S/c1-2-5-12-17(15,16)9-6-7(10(13)14)3-4-8(9)11/h2-4,6,12H,1,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJXODOYNLXZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

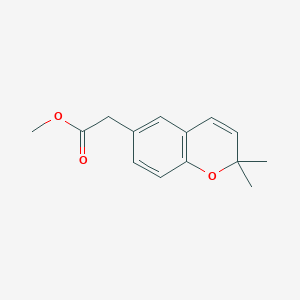

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2657736.png)

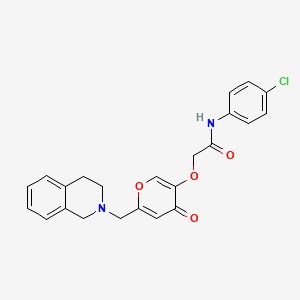

![8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2657740.png)

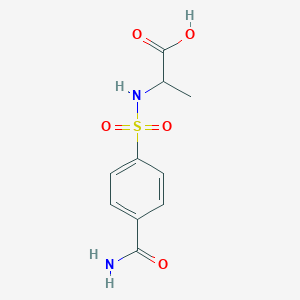

![1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2657743.png)

![3-Bromo-5,7-dihydrothieno[3,4-b]pyridine](/img/structure/B2657759.png)